3-Methoxy-7-methyloct-6-EN-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-7-methyloct-6-EN-1-yne is an organic compound with the molecular formula C10H16O It is characterized by the presence of both an alkyne and an alkene functional group, along with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-methyloct-6-EN-1-yne typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-1-butyne and 2-methyl-1-butene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common solvent used is tetrahydrofuran (THF).
Catalysts: Palladium catalysts, such as palladium on carbon (Pd/C), are often employed to facilitate the coupling reactions.
Temperature and Time: The reaction is typically conducted at room temperature and may require several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as distillation and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7-methyloct-6-EN-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the alkyne and alkene groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: H2 gas with Pd/C catalyst at room temperature and atmospheric pressure.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various ethers.
Scientific Research Applications
3-Methoxy-7-methyloct-6-EN-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-7-methyloct-6-EN-1-yne involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-7-methyloct-6-EN-1-ol: Similar structure but with a hydroxyl group instead of an alkyne.
3-Methoxy-7-methyloct-6-EN-1-amine: Similar structure but with an amine group instead of an alkyne.
3-Methoxy-7-methyloct-6-EN-1-thiol: Similar structure but with a thiol group instead of an alkyne.
Uniqueness
3-Methoxy-7-methyloct-6-EN-1-yne is unique due to the presence of both an alkyne and an alkene functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
824391-09-5 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-methoxy-7-methyloct-6-en-1-yne |
InChI |
InChI=1S/C10H16O/c1-5-10(11-4)8-6-7-9(2)3/h1,7,10H,6,8H2,2-4H3 |
InChI Key |
IJONKNWAXMRKKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C#C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.